N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. This scaffold is functionalized with a 2-methylphenyl group at position 3 of the pyrimidine ring and a sulfanylacetamide moiety linked to a 2-ethylphenyl substituent. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-16-9-5-6-10-17(16)24-20(27)14-30-23-25-18-12-13-29-21(18)22(28)26(23)19-11-7-4-8-15(19)2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFQAZPACMEESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. Its structural complexity suggests a variety of interactions within biological systems, particularly in pharmacology and toxicology. This article reviews the available data on its biological activity, including antimicrobial properties, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C25H23N3O2S
- SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
This complex structure features multiple aromatic rings and a thieno[3,2-d]pyrimidine core, which are significant for its biological interactions.
Toxicity Profile
The compound has been flagged for its potential toxicity. According to the European Chemicals Agency (ECHA), it is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This highlights the importance of evaluating its environmental impact and safety in therapeutic contexts.
Table 2: Toxicity Data
| Endpoint | Result |
|---|---|
| Aquatic Toxicity | Very toxic |
| Reproductive Toxicity | Suspected risk |
| Environmental Persistence | Long-lasting effects |
Case Studies
While direct case studies on this compound are scarce, research on similar compounds provides insights into their potential applications and risks. For example:
- Study on Thieno[3,2-d]pyrimidine Derivatives : A study explored various thieno derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected their potency.
- Reproductive Toxicity Assessment : Research assessing the reproductive toxicity of related compounds highlighted concerns regarding developmental impacts on embryos in aquatic organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Structural and Functional Insights:
Replacement of the oxo group with amino substituents () shifts hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .
Substituent Effects: Electron-Withdrawing Groups: The nitro group in ’s compound enhances electrophilicity, which may improve binding to serine/threonine kinases but could reduce metabolic stability . Halogenated Aromatics: Chlorine atoms () improve binding affinity to hydrophobic pockets and may confer resistance to oxidative metabolism .
Synthetic Considerations: Sulfanylacetamide coupling (common in all compounds) requires precise control of reaction conditions (e.g., triethylamine in ethanol, as in ) to avoid over-acylation or ring-opening side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
